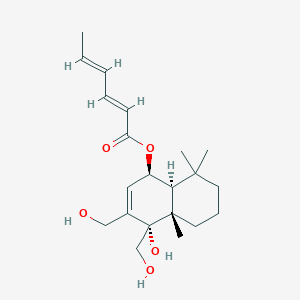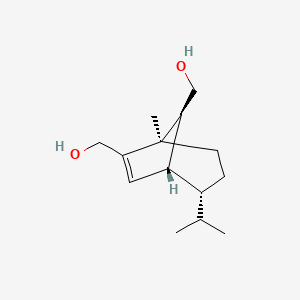
(3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is characterized by its complex structure, which includes a chlorinated naphthalene ring and a pentyl-substituted indole moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Pentyl Group: The indole core is then alkylated with a pentyl halide (e.g., pentyl bromide) in the presence of a base such as potassium carbonate.
Formation of the Naphthalene Ring: The naphthalene ring is chlorinated using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated naphthalene with the pentyl-substituted indole using a suitable coupling agent like palladium catalysts under inert conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted naphthalene derivatives.
科学研究应用
(3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods for synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in the brain, providing insights into the endocannabinoid system.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids with improved pharmacological profiles.
作用机制
The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that modulate neurotransmitter release, resulting in various physiological and psychological effects. The molecular targets include G-protein coupled receptors, which play a crucial role in the compound’s mechanism of action.
相似化合物的比较
- (1-pentyl-1H-indol-3-yl)-(naphthalen-1-yl)methanone
- (1-pentyl-1H-indol-3-yl)-(2-chloronaphthalen-1-yl)methanone
- (1-pentyl-1H-indol-3-yl)-(3-chloronaphthalen-2-yl)methanone
Comparison:
- Structural Differences: The position of the chlorine atom on the naphthalene ring and the substitution pattern on the indole moiety can significantly influence the compound’s pharmacological properties.
- Pharmacological Uniqueness: (3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is unique due to its specific binding affinity and efficacy at cannabinoid receptors, which may result in distinct physiological effects compared to its analogs.
属性
分子式 |
C24H22ClNO |
|---|---|
分子量 |
375.9 |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-13-26-16-22(20-11-6-7-12-23(20)26)24(27)21-15-18(25)14-17-9-4-5-10-19(17)21/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI 键 |
VKNIMOHMAKMHOE-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |
同义词 |
(3-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





